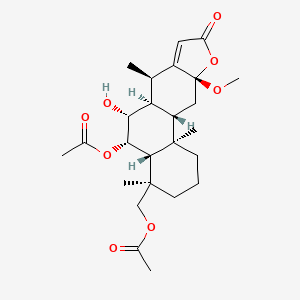

![molecular formula C9H12Cl2N4 B2766279 [3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride CAS No. 2138157-46-5](/img/structure/B2766279.png)

[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

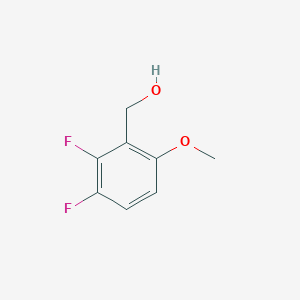

“[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2138157-46-5 . Its molecular weight is 247.13 . The IUPAC name for this compound is (3- (1H-1,2,4-triazol-3-yl)phenyl)methanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4.2ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Compounds containing the 1,2,4-triazole moiety, such as EN300-760941, exhibit broad biological activities, including antimicrobial properties . These compounds can be synthesized using various nitrogen sources and have shown effectiveness against a range of microbial pathogens. The triazole ring facilitates the formation of non-covalent bonds with enzymes and receptors, which is crucial for antimicrobial activity.

Anticancer Research

The unique structure of triazole derivatives, including EN300-760941, allows them to induce anticancer activities . They can interact with cancer cell enzymes and receptors, leading to antiproliferative effects. Research has shown that these compounds can be effective against various cancer cell lines, making them valuable in the development of new anticancer therapies.

Antiviral Applications

EN300-760941 and its derivatives have been applied in the development of antiviral drugs . Their ability to form bonds with viral enzymes and receptors can inhibit the replication of viruses, including those causing hepatitis and HIV. This makes them an important component in the fight against viral diseases.

Agrochemical Research

The triazole ring in EN300-760941 is also significant in agrochemistry . It can be used to develop compounds with herbicidal, fungicidal, and insecticidal properties, contributing to the protection of crops and improvement of agricultural productivity.

Material Chemistry

In the field of material chemistry , EN300-760941 can contribute to the synthesis of new materials with desirable properties . Triazole derivatives can be used as building blocks for polymers, coatings, and other materials that require stability and specific chemical functionalities.

Drug Discovery and Development

EN300-760941 plays a role in drug discovery and development due to its structural similarity to biologically active motifs . It can be used to create new drug candidates with improved pharmacodynamic and pharmacokinetic profiles, aiding in the treatment of various diseases.

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETFKEXVPYZFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)

![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)

![6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2766201.png)

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)

![N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766208.png)

![2-Chloro-N-[2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]acetamide](/img/structure/B2766211.png)

![N,N-Dimethyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-sulfonamide](/img/structure/B2766213.png)

![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride](/img/structure/B2766217.png)

![6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2766218.png)